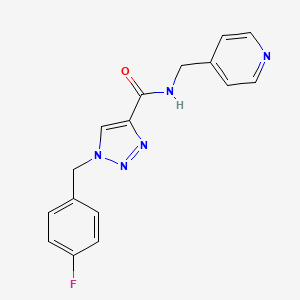

1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(pyridin-4-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c17-14-3-1-13(2-4-14)10-22-11-15(20-21-22)16(23)19-9-12-5-7-18-8-6-12/h1-8,11H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZTZBFOPNBGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached via a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Análisis De Reacciones Químicas

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its triazole ring is known for its role in pharmacological applications, including anticancer and antifungal activities. Studies have shown that derivatives of triazoles can exhibit significant biological effects against various pathogens and cancer cell lines.

Case Study : Research has demonstrated that compounds with similar structural motifs can inhibit specific enzymes involved in cancer progression. For instance, triazole derivatives have been shown to inhibit the activity of certain kinases, leading to reduced tumor growth in preclinical models .

Biological Studies

Cellular Effects : The compound is utilized in studies to understand its effects on cellular processes. It serves as a chemical probe to study the function of specific proteins and enzymes involved in signaling pathways. This application is crucial for elucidating the mechanisms underlying diseases and identifying potential therapeutic targets.

Example Research : A study on triazole derivatives indicated their role in modulating cellular pathways related to apoptosis and cell proliferation. These findings suggest that 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide could be effective in targeting pathways associated with cancer and other diseases .

Chemical Biology

Chemical Probes : The compound acts as a chemical probe in biochemical assays to investigate protein interactions and enzyme activities. Its unique structure allows it to selectively bind to target proteins, providing insights into their functions.

Mechanism of Action : The mechanism involves binding to specific molecular targets such as enzymes and receptors, modulating their activity and influencing various biological pathways. This capability makes it a valuable tool for researchers studying complex biological systems.

Industrial Applications

Material Science : Beyond medicinal applications, this compound is explored for its potential use in developing new materials and chemical processes. Its unique chemical properties may lead to innovations in areas such as catalysis or polymer science.

Research Implications : The versatility of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide highlights its potential in both academic research and industrial applications. Ongoing studies aim to optimize its synthesis and explore new applications across various fields.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparación Con Compuestos Similares

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

1-(4-Fluorobenzyl)-4-(pyridin-4-ylmethyl)piperazine: This compound shares structural similarities but differs in the presence of a piperazine ring instead of a triazole ring.

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine: This compound has a pyrazolo-pyridine core and is used in different research contexts.

The uniqueness of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and its versatile reactivity, making it a valuable tool in various scientific investigations.

Actividad Biológica

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound recognized for its diverse biological activities. This compound features a triazole ring, which is known for its role in various pharmacological applications, including anticancer, antifungal, and antimicrobial effects. The unique structural components of this compound contribute to its interaction with biological targets, modulating various cellular processes.

Chemical Structure and Properties

The molecular formula of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 311.31 g/mol. The compound includes a fluorobenzyl group, a pyridinylmethyl group, and a triazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN5O |

| Molecular Weight | 311.31 g/mol |

| CAS Number | 1326817-92-8 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : This is achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : Accomplished through nucleophilic substitution using 4-fluorobenzyl chloride.

- Attachment of the Pyridinylmethyl Group : This is also done via nucleophilic substitution using pyridin-4-ylmethyl chloride.

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives of triazole can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Against Different Cell Lines

Antifungal Activity

The antifungal potential of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been investigated against various fungal strains. A study demonstrated that related triazole compounds exhibited efficacy against brown rot fungi at concentrations as low as 500 ppm .

Table 2: Antifungal Efficacy Against Fungal Strains

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring plays a critical role in enzyme inhibition, particularly in acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

Recent investigations into the biological activity of triazole derivatives have highlighted their potential as multitargeted therapeutic agents. For example:

- Neuroprotective Effects : A study found that triazole hybrids exhibited neuroprotective properties by inhibiting AChE activity and reducing oxidative stress in neuronal cells .

- Antimicrobial Properties : Another research highlighted the broad-spectrum antimicrobial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how is regioselectivity ensured?

The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole core. Key steps include:

- Condensation of 4-fluoroaniline derivatives with isocyanides to form intermediates (e.g., carboximidoyl chlorides) .

- Azide-alkyne cyclization under controlled conditions (e.g., sodium ascorbate/CuSO₄ catalysis) to ensure regioselective 1,4-disubstituted triazole formation .

- Purification via column chromatography or recrystallization to isolate the product.

Methodological considerations: - Use of anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitoring reaction progress via TLC or HPLC to optimize yield .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorobenzyl and pyridinylmethyl groups) .

- IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₄FN₅O) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Test COX-2 or kinase inhibition using fluorogenic substrates or ELISA .

- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., NCI-H522) at 1–100 µM concentrations .

- Solubility testing : Measure in DMSO/PBS mixtures to determine working concentrations for in vitro studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins like COX-2 or c-Met?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with active sites (e.g., COX-2 PDB: 5KIR). Focus on fluorobenzyl and pyridinylmethyl interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bonding patterns .

- QSAR studies : Derive substituent effects on activity using Hammett constants or DFT-calculated electronic parameters .

Q. How can crystallographic twinning or disorder be resolved during X-ray structure determination?

- SHELXL refinement : Apply TWIN/BASF commands to model twinned data. Use PART instructions for disordered fluorobenzyl groups .

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps.

- Validation tools : Check R1/wR2 convergence (<5% discrepancy) and ADPs for overfitting .

Q. What experimental strategies address contradictory bioactivity data across cell lines or assays?

- Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS media) .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency variations .

Methodological Notes

- Synthesis Optimization : Replace azide intermediates with stable precursors (e.g., sulfonyl azides) to enhance safety .

- Crystallography : Use WinGX for data integration and ORTEP for visualization of anisotropic displacement ellipsoids .

- Bioassays : Include positive controls (e.g., celecoxib for COX-2) to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.